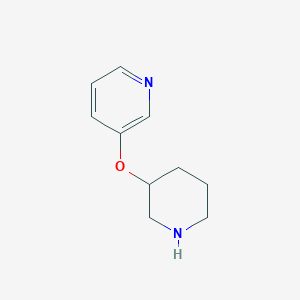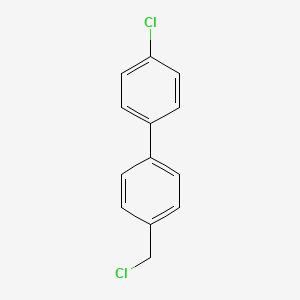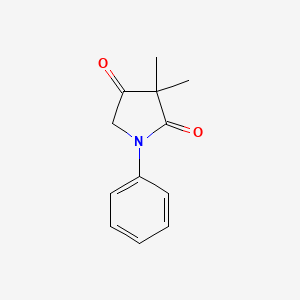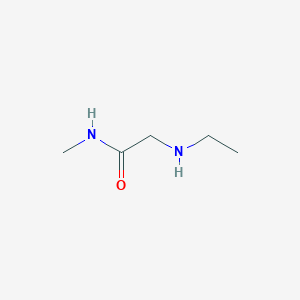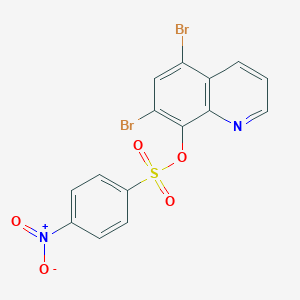
5,7-Dibromoquinolin-8-yl 4-nitrobenzene-1-sulfonate
Vue d'ensemble
Description
5,7-Dibromoquinolin-8-yl 4-nitrobenzene-1-sulfonate is a chemical compound that has gained significant attention in scientific research. It is a heterocyclic compound that contains a quinoline ring and a nitrobenzene sulfonate group. This compound has been synthesized and studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and material science.
Mécanisme D'action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 4-nitrobenzene-1-sulfonate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in cancer cell growth and proliferation. It may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5,7-Dibromoquinolin-8-yl 4-nitrobenzene-1-sulfonate depend on the specific application and concentration used. In cancer cells, it has been shown to inhibit cell growth and induce apoptosis. In biochemistry, it has been used as a fluorescent probe and photosensitizer.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 5,7-Dibromoquinolin-8-yl 4-nitrobenzene-1-sulfonate in lab experiments include its potential as a cancer therapy and its use as a fluorescent probe and photosensitizer. However, its limitations include its toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 5,7-Dibromoquinolin-8-yl 4-nitrobenzene-1-sulfonate. One direction is to further investigate its potential as a cancer therapy, including its effectiveness against different types of cancer and its potential side effects. Another direction is to study its mechanism of action in more detail to better understand how it inhibits cancer cell growth and proliferation. Additionally, further research could explore its use as a fluorescent probe and photosensitizer in biochemistry and photodynamic therapy.
Applications De Recherche Scientifique
5,7-Dibromoquinolin-8-yl 4-nitrobenzene-1-sulfonate has been studied for its potential applications in various scientific fields. In medicinal chemistry, this compound has been investigated for its anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for cancer therapy.
In biochemistry, 5,7-Dibromoquinolin-8-yl 4-nitrobenzene-1-sulfonate has been used as a fluorescent probe for the detection of proteins and nucleic acids. It has also been studied for its potential as a photosensitizer in photodynamic therapy, a treatment that uses light to activate a photosensitizing agent to kill cancer cells.
Propriétés
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-nitrobenzenesulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2N2O5S/c16-12-8-13(17)15(14-11(12)2-1-7-18-14)24-25(22,23)10-5-3-9(4-6-10)19(20)21/h1-8H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMVKOQDUXITKOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C(C=C2Br)Br)OS(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-])N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dibromoquinolin-8-yl 4-nitrobenzene-1-sulfonate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[d]oxazol-2-ylmethanamine dihydrochloride](/img/structure/B3253512.png)
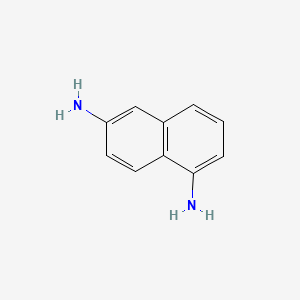
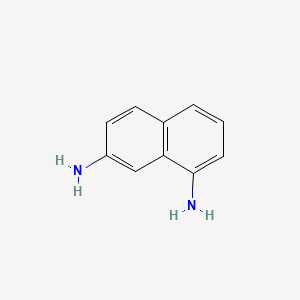
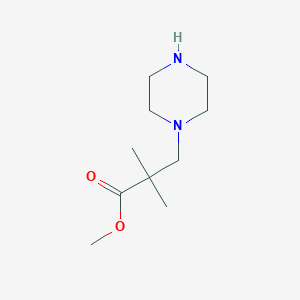
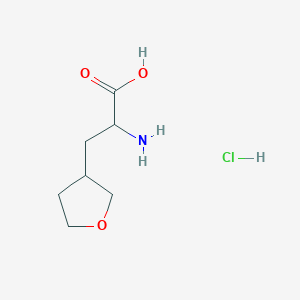
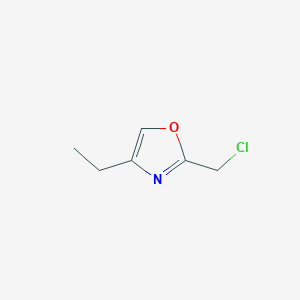
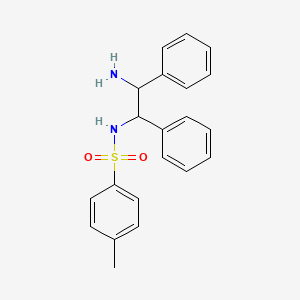
![Butanedioic acid, 2,3-bis[(4-methylbenzoyl)oxy]-, (2S,3S)-, compd. with ethyl acetate and methyl 8-fluoro-3,4-dihydro-2-[4-(3-methoxyphenyl)-1-piperazinyl]-3-[2-methoxy-5-(trifluoromethyl)phenyl]-4-quinazolineacetate (1:1:1)](/img/structure/B3253558.png)


